molecular formula C24H30N2O4 B250159 1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine

1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine

Cat. No.: B250159
M. Wt: 410.5 g/mol
InChI Key: IQKWXLXXKDFIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine (DMPP) is a chemical compound that has been widely used in scientific research for its unique properties. DMPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine is not fully understood, but it is believed to interact with metal ions and form metal complexes. These metal complexes have been studied for their catalytic properties in various reactions. This compound has also been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned above. This compound has also been shown to have antifungal and antibacterial properties. Furthermore, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also a fluorescent probe, which makes it useful for the detection of metal ions. However, this compound has some limitations, including its toxicity and potential side effects. It is important to use this compound with caution and follow proper safety protocols when handling this compound.

Future Directions

There are several future directions for research on 1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine. One area of research is the development of new synthesis methods for this compound and its derivatives. Another area of research is the study of the mechanism of action of this compound and its metal complexes. Furthermore, this compound and its derivatives may have potential applications in the treatment of various diseases, such as cancer and fungal infections. Additional research is needed to explore these potential applications.

Synthesis Methods

1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine can be synthesized using various methods, including the reaction of piperazine with 3,5-dimethylphenylacetyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3,5-dimethylphenylacetic acid with piperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These methods result in the formation of this compound as a white crystalline solid.

Scientific Research Applications

1,4-Bis[(3,5-dimethylphenoxy)acetyl]piperazine has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic properties. Furthermore, this compound has been used as a building block for the synthesis of various compounds, including peptides and polymers.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[4-[2-(3,5-dimethylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H30N2O4/c1-17-9-18(2)12-21(11-17)29-15-23(27)25-5-7-26(8-6-25)24(28)16-30-22-13-19(3)10-20(4)14-22/h9-14H,5-8,15-16H2,1-4H3

InChI Key

IQKWXLXXKDFIHP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.